2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
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Description
2-(1-methyl-1H-indol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of novel chemical entities incorporating piperazine or morpholine moieties, like the compound , is a significant area of interest due to their potential biological activities. For instance, enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized using efficient methods, highlighting the versatility of these scaffolds in chemical synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Such synthetic approaches are crucial for developing new compounds with potential therapeutic applications.
Medicinal Chemistry and Biological Activity
Research has also focused on optimizing structures related to the compound mentioned for enhanced biological activity. For example, derivatives of indoline and piperazine as mixed D(2)/D(4) receptor antagonists have been explored, showing the importance of structural modifications for targeted biological effects (Zhao et al., 2002).
Moreover, new pyrazoles identified as σ1 receptor antagonists for pain management illustrate the application of such compounds in developing clinical candidates with high solubility and metabolic stability, demonstrating the compound's relevance in designing new therapeutic agents (Díaz et al., 2020).
Antimicrobial Activity
Compounds with the piperazine motif have been synthesized and shown to possess antimicrobial activities. This includes novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanone derivatives that demonstrated potency as antimicrobial agents, sometimes outperforming conventional medicines in specific assays (Zaidi et al., 2021).
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-26-16-18(19-7-3-5-9-21(19)26)15-23(29)28-12-10-27(11-13-28)22-14-17-6-2-4-8-20(17)24-25-22/h3,5,7,9,14,16H,2,4,6,8,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIJCHSOYYRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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